4-(3,4,5-Trifluorophenyl)phenethyl alcohol
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Overview
Description
4-(3,4,5-Trifluorophenyl)phenethyl alcohol is an organic compound with the molecular formula C14H11F3O and a molecular weight of 252.23 g/mol . This compound features a phenethyl alcohol structure substituted with trifluorophenyl groups, making it a valuable intermediate in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-Trifluorophenyl)phenethyl alcohol typically involves the reaction of 3,4,5-trifluorobenzaldehyde with phenethyl alcohol under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol or methanol . The reaction is carried out at room temperature, and the product is purified through standard techniques like recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as catalytic hydrogenation or continuous flow synthesis. These methods ensure higher yields and purity while maintaining cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-Trifluorophenyl)phenethyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Palladium catalysts in Suzuki-Miyaura coupling.
Major Products
Oxidation: 4-(3,4,5-Trifluorophenyl)benzaldehyde, 4-(3,4,5-Trifluorophenyl)benzoic acid.
Reduction: 4-(3,4,5-Trifluorophenyl)ethylbenzene.
Substitution: Various substituted phenethyl alcohol derivatives.
Scientific Research Applications
4-(3,4,5-Trifluorophenyl)phenethyl alcohol is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trifluorophenyl)phenethyl alcohol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluorophenyl groups enhance the compound’s binding affinity and selectivity towards these targets, often through hydrogen bonding and hydrophobic interactions . This results in the modulation of various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trifluorobenzyl alcohol: Similar structure but with a benzyl alcohol group instead of phenethyl alcohol.
2,4,5-Trifluorobenzyl alcohol: Another trifluorinated benzyl alcohol with different substitution pattern.
3-(Trifluoromethyl)phenethyl alcohol: Contains a trifluoromethyl group instead of trifluorophenyl.
Uniqueness
4-(3,4,5-Trifluorophenyl)phenethyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three fluorine atoms enhances its stability, lipophilicity, and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-[4-(3,4,5-trifluorophenyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-12-7-11(8-13(16)14(12)17)10-3-1-9(2-4-10)5-6-18/h1-4,7-8,18H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLZOVIIIJWEIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)C2=CC(=C(C(=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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